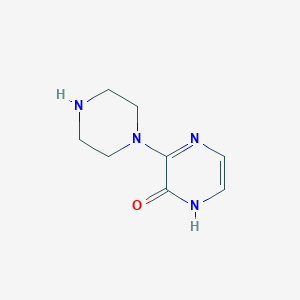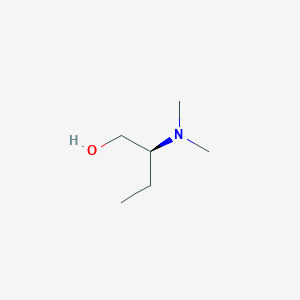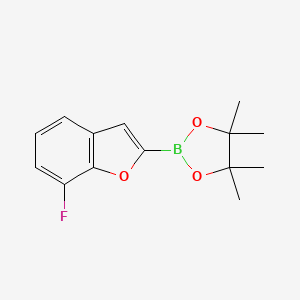
2-(7-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzofuran ring substituted with a fluorine atom at the 7th position and a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde derivatives with acetylenes or the palladium-catalyzed coupling of 2-halophenols with alkynes.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through the reaction of the benzofuran derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts and reagents to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(7-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The fluorine atom on the benzofuran ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Cross-Coupling Products: Various biaryl or aryl-alkene compounds.
Oxidized Derivatives: Boronic acids or other oxidized forms.
科学研究应用
2-(7-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action of 2-(7-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product.
相似化合物的比较
Similar Compounds
- 2-(7-fluoro-1-benzofuran-2-yl)acetic acid
- 2-(7-fluoro-1-benzofuran-2-yl)propanoic acid
- 2-(7-fluoro-1-benzofuran-2-yl)ethan-1-ol
Uniqueness
2-(7-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which imparts distinct reactivity in cross-coupling reactions. This makes it a valuable building block in organic synthesis, particularly for the formation of complex molecules with high precision and efficiency.
属性
分子式 |
C14H16BFO3 |
|---|---|
分子量 |
262.09 g/mol |
IUPAC 名称 |
2-(7-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)11-8-9-6-5-7-10(16)12(9)17-11/h5-8H,1-4H3 |
InChI 键 |
PTGGZADEYPSIMF-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)


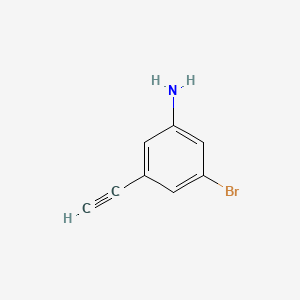
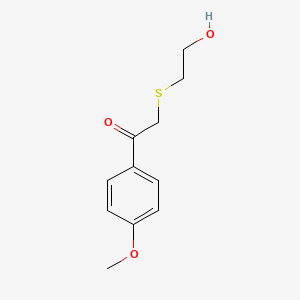


![lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate](/img/structure/B13488404.png)
![methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride](/img/structure/B13488408.png)


![6-chloro-N-[4-(3-fluoro-5-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13488412.png)
